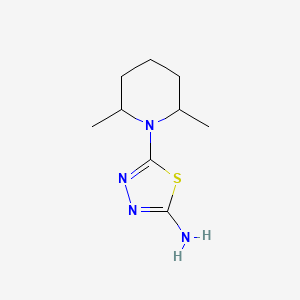
5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a chemical compound with the following properties:
- CAS Number : 1536629-71-6
- Molecular Formula : C<sub>12</sub>H<sub>17</sub>NO<sub>2</sub>
- Molecular Weight : 207.27 g/mol
- MDL Number : MFCD24673242
- Purity/Specification : Not specified
- Storage Conditions : Not specified
- Boiling Point : Not available
Molecular Structure Analysis
The molecular structure of 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine consists of a thiadiazole ring fused with a dimethylpiperidine moiety. The 2-amino group is attached to the thiadiazole ring. The presence of the piperidine ring suggests potential biological activity.
Chemical Reactions Analysis
To understand the reactivity of this compound, additional studies are required. Investigating its behavior under various reaction conditions, such as oxidation, reduction, or substitution, would provide valuable insights.
Physical And Chemical Properties Analysis
- Physical State : Unknown (requires experimental determination)
- Solubility : Unknown (requires experimental determination)
- Melting Point : Not available
- Density : Not available
- Toxicity : No specific toxicity information found in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 1,3,4-thiadiazole, including compounds similar to 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine, have been investigated for their biological activities. These compounds show potential in DNA protection and strong antimicrobial activity against various strains, including Staphylococcus epidermidis. Some of these compounds also exhibit cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, suggesting potential applications in cancer treatment (Gür et al., 2020).
Antimicrobial and Antifungal Activities
- Novel azo dye/Schiff base derivatives of 1,3,4-thiadiazole have shown promising antimicrobial and antifungal activities against various pathogenic microorganisms. These findings suggest potential applications in combating infectious diseases (Gopi et al., 2017).
Anti-Inflammatory and Analgesic Studies
- N-substituted acridine derivatives of 1,3,4-thiadiazol-2-amine have demonstrated significant anti-inflammatory and analgesic activities in studies. This points towards possible applications in developing new treatments for inflammation and pain management (Kothamunireddy & Galla, 2021).
Anticancer Evaluation
- Certain derivatives of 1,3,4-thiadiazol-2-amine, including oxadiazoles and triazoles, have shown significant cytotoxicity against various human cancer cell lines, indicating potential in cancer therapy (Abdo & Kamel, 2015).
Antioxidant and Urease Inhibition Activities
- Some derivatives of 1,3,4-thiadiazole have exhibited excellent antioxidant activity and potent urease inhibitory activities, suggesting potential in developing treatments for oxidative stress-related diseases and urease-related disorders (Khan et al., 2010).
Chemotherapeutic Potential
- The molecular structure and properties of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, a related compound, have been studied for potential applications in chemotherapy. This includes understanding its interaction with cortisone reductase, an important target in cancer therapy (Al-Wahaibi et al., 2019).
Insecticidal Activity
- N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, a class of compounds related to 1,3,4-thiadiazole, have shown promising insecticidal activity against sap-feeding pests, indicating potential use in pest management (Eckelbarger et al., 2017).
Safety And Hazards
As no safety data is provided, caution is advised when handling this compound. Always follow proper laboratory safety protocols and consult relevant safety guidelines.
Zukünftige Richtungen
Further research is essential to:
- Elucidate the synthesis pathways.
- Investigate biological activity and potential applications.
- Determine physicochemical properties.
- Assess safety profiles.
Eigenschaften
IUPAC Name |
5-(2,6-dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-6-4-3-5-7(2)13(6)9-12-11-8(10)14-9/h6-7H,3-5H2,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQXUFKAVNHPLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(S2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)


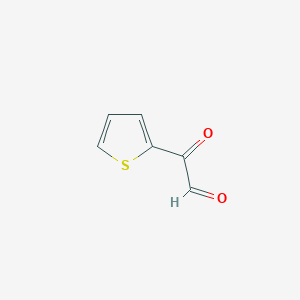
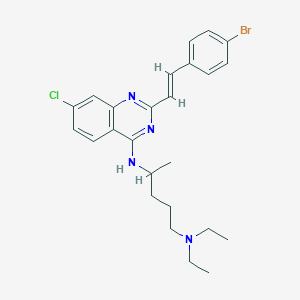
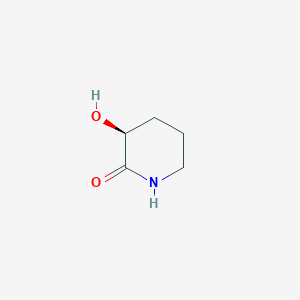
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
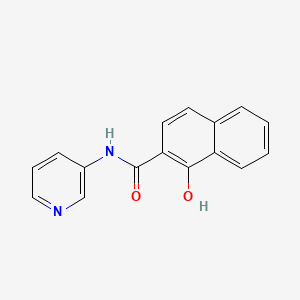
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)



